molecular formula C15H8Br2INO2 B1237046 (3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One CAS No. 1044712-42-6

(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One

Cat. No. B1237046
CAS RN: 1044712-42-6
M. Wt: 520.94 g/mol
InChI Key: LMXYVLFTZRPNRV-XCVCLJGOSA-N
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Description

3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one is a member of indoles.

Scientific Research Applications

Crystal Structure and Supramolecular Constructs

4-Substituted methylidene oxindoles, including compounds similar to the queried molecule, have been synthesized and characterized using x-ray crystallography. These studies reveal the presence of a hydrogen-bonded dimer molecular assembly and other 1D supramolecular constructs in the crystal structures, indicating interactions influenced by steric bulk and edge-to-face interactions (Tizzard et al., 2013).

Antimicrobial Activity

Research into similar compounds shows their potential in antimicrobial applications. For instance, certain derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones demonstrate antimicrobial activity, highlighting the potential of these compounds in medical research and applications (Thadhaney et al., 2010).

Iodobenzene Derivatives Formation

The molecule's structural relatives have been used in the formation of iodobenzene derivatives. This involves a reaction pathway that includes iodine-induced intramolecular cyclization, suggesting applications in organic synthesis and material science (Matsumoto et al., 2008).

Synthesis of Novel Compounds and Ring Transformation

Research includes the synthesis of novel compounds involving ring transformation of related structures. This showcases the versatility of these molecules in synthesizing new chemical entities, which can have various applications in chemical research (Kammel et al., 2017).

Kinase Inhibitory Action

Studies on related compounds have explored their role in kinase inhibitory action. For example, certain metallocene-substituted 3-methylidene-1,3-dihydro-2H-indol-2-ones exhibit poor kinase inhibitory activity, which is crucial for understanding their biological activity and potential therapeutic applications (Spencer et al., 2011).

properties

CAS RN

1044712-42-6

Molecular Formula

C15H8Br2INO2

Molecular Weight

520.94 g/mol

IUPAC Name

(3E)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3+

InChI Key

LMXYVLFTZRPNRV-XCVCLJGOSA-N

Isomeric SMILES

C1=CC2=C(C=C1I)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2

SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One
Reactant of Route 2
Reactant of Route 2
(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One
Reactant of Route 3
(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One
Reactant of Route 4
Reactant of Route 4
(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One
Reactant of Route 5
Reactant of Route 5
(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One
Reactant of Route 6
Reactant of Route 6
(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One

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